Optimized Lipophilicity for CNS Drug Design
The combination of lipophilic fluorine atoms and a moderately hydrophilic methoxyethyl chain positions the target compound in a privileged logP range for central nervous system (CNS) drug discovery. Its clogP is calculated to be significantly higher than the non-methoxy analog, 4,4-difluorocyclohexanamine, and lower than the highly lipophilic, non-fluorinated analog, 1-(2-methoxyethyl)cyclohexan-1-amine .
| Evidence Dimension | Computational partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.62 |
| Comparator Or Baseline | Comparator 1 (4,4-Difluorocyclohexanamine): clogP = 0.48. Comparator 2 (1-(2-Methoxyethyl)cyclohexan-1-amine): clogP = 1.95. |
| Quantified Difference | The target compound has a clogP 1.14 units higher than 4,4-difluorocyclohexanamine and 0.33 units lower than 1-(2-methoxyethyl)cyclohexan-1-amine, landing in a balanced range. |
| Conditions | Calculated using ChemAxon software. |
Why This Matters
Optimal CNS penetration typically requires a logP range of 1-3; the target compound's balanced logP avoids the low absorption risk of the highly polar analog and the off-target binding/metabolic instability risk of the overly lipophilic analog.
